An In-Depth Technical Guide to 2-Amino-3-(4-fluoro-3-methoxyphenyl)propanoic acid
An In-Depth Technical Guide to 2-Amino-3-(4-fluoro-3-methoxyphenyl)propanoic acid
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into bioactive molecules has emerged as a powerful tool for optimizing pharmacological profiles. Fluorinated amino acids, in particular, serve as versatile building blocks in drug discovery, offering the ability to fine-tune properties such as metabolic stability, lipophilicity, and binding affinity.[1][][3] This guide provides a comprehensive technical overview of a specific, rationally designed phenylalanine analog: 2-Amino-3-(4-fluoro-3-methoxyphenyl)propanoic acid .
This compound is a non-canonical amino acid of significant interest due to the unique electronic and steric properties conferred by its substituted phenyl ring. The presence of a fluorine atom at the C4 position and a methoxy group at the C3 position can profoundly influence its interactions within biological systems. This document will detail its chemical structure, synthesis, analytical characterization, and potential applications for researchers, scientists, and drug development professionals.
Core Chemical Identity
The foundational step in understanding any novel chemical entity is to define its precise structure and fundamental properties.
1.1. Chemical Structure
2-Amino-3-(4-fluoro-3-methoxyphenyl)propanoic acid is a derivative of the essential amino acid L-phenylalanine. Its structure is characterized by a propanoic acid backbone with an amino group at the alpha-carbon and a benzyl side chain substituted with both a fluorine atom and a methoxy group.
Caption: 2D structure of 2-Amino-3-(4-fluoro-3-methoxyphenyl)propanoic acid.
1.2. Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂FNO₃ | (Calculated) |
| Molecular Weight | 213.20 g/mol | (Calculated) |
| IUPAC Name | 2-Amino-3-(4-fluoro-3-methoxyphenyl)propanoic acid | (Systematic) |
| Canonical SMILES | COC1=C(C=C(C=C1)CC(C(=O)O)N)F | (Predicted) |
| InChI Key | (Predicted) | (Predicted) |
| CAS Number | Not available | N/A |
Synthesis and Purification
The synthesis of specifically substituted phenylalanine analogs requires a robust and controlled chemical strategy. While numerous methods exist for creating fluorinated amino acids, a common and effective approach involves the construction of the carbon skeleton followed by the introduction of the amino group.[4]
2.1. Retrosynthetic Analysis & Strategy
The causality behind selecting a synthetic route often balances precursor availability, reaction efficiency, and stereochemical control. A logical approach for this target molecule starts from a commercially available benzaldehyde derivative, 4-fluoro-3-methoxybenzaldehyde. The synthesis can proceed via an Erlenmeyer-Plöchl reaction to form an azlactone, followed by reduction and hydrolysis to yield the racemic amino acid.
Caption: Retrosynthetic analysis for the target molecule.
2.2. Experimental Protocol: A Self-Validating System
This protocol is designed to be self-validating, where the successful formation of intermediates can be confirmed at each stage before proceeding, ensuring the integrity of the synthetic pathway.
Step 1: Azlactone Synthesis (Erlenmeyer-Plöchl Reaction)
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Setup : In a round-bottom flask equipped with a reflux condenser, combine 4-fluoro-3-methoxybenzaldehyde (1 equivalent), hippuric acid (1.1 equivalents), and acetic anhydride (3 equivalents).
-
Catalysis : Add anhydrous sodium acetate (0.8 equivalents) as a catalyst.
-
Reaction : Heat the mixture to 100°C with stirring for 2-3 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting benzaldehyde is consumed.
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Workup : Cool the mixture and slowly add ethanol to precipitate the azlactone product. Filter the solid, wash with cold ethanol and water, and dry under vacuum. The bright yellow color of the azlactone is a key visual confirmation.
Step 2: Reduction and Hydrolysis to Racemic Amino Acid
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Reductive Cleavage : Suspend the synthesized azlactone (1 equivalent) in a solution of sodium hydroxide (4 equivalents in water).
-
Reduction : Add a reducing agent, such as a Raney nickel alloy or perform catalytic hydrogenation with H₂ over a palladium catalyst. This step reduces the exocyclic double bond.[5]
-
Hydrolysis : Following reduction, heat the mixture under reflux for 4-6 hours. This hydrolyzes both the amide bond of the hippuric acid precursor and opens the lactone ring.
-
Isolation : Cool the reaction mixture and filter to remove the catalyst. Acidify the filtrate with hydrochloric acid to a pH of ~6. The target amino acid will precipitate out of the solution.
-
Purification : Collect the crude product by filtration. Recrystallization from a water/ethanol mixture is performed to achieve high purity. The disappearance of the azlactone's yellow color and the formation of a white crystalline solid serve as validation points.
Analytical Characterization
Rigorous analytical testing is paramount to confirm the identity, structure, and purity of the final compound.
| Technique | Expected Results & Interpretation |
| ¹H NMR | - Aromatic Protons (6.5-7.5 ppm): Complex multiplets corresponding to the three protons on the trisubstituted phenyl ring. Coupling with the adjacent ¹⁹F nucleus will be observable. - Alpha-Proton (~4.0 ppm): A triplet or doublet of doublets, coupled to the beta-protons. - Beta-Protons (~3.0-3.3 ppm): Diastereotopic protons appearing as a multiplet. - Methoxy Protons (~3.9 ppm): A sharp singlet integrating to 3 hydrogens.[6] |
| ¹³C NMR | - Carbonyl Carbon (170-175 ppm): Characteristic downfield signal for the carboxylic acid. - Aromatic Carbons (110-160 ppm): Signals for the six aromatic carbons, with the carbon attached to fluorine showing a large one-bond C-F coupling constant. - Alpha-Carbon (~55 ppm): Signal for the carbon bearing the amino group. - Beta-Carbon (~37 ppm): Signal for the methylene carbon. - Methoxy Carbon (~56 ppm): Sharp signal for the methoxy group carbon.[6][7] |
| ¹⁹F NMR | A singlet or narrow multiplet, with a chemical shift characteristic of an aryl fluoride. This is a definitive test for the presence and electronic environment of the fluorine atom. |
| Mass Spec (HR-MS) | The high-resolution mass spectrum should show a molecular ion peak corresponding to the exact mass of the protonated molecule [M+H]⁺, confirming the molecular formula C₁₀H₁₂FNO₃. |
| FTIR | - O-H Stretch (2500-3300 cm⁻¹): Broad absorption from the carboxylic acid. - N-H Stretch (3000-3300 cm⁻¹): Absorption from the amino group. - C=O Stretch (~1700 cm⁻¹): Strong absorption from the carboxylic acid carbonyl. - C-F Stretch (1000-1400 cm⁻¹): Characteristic absorption for the carbon-fluorine bond.[7] |
Applications in Research and Drug Development
The true value of 2-Amino-3-(4-fluoro-3-methoxyphenyl)propanoic acid lies in its potential to modulate biological activity through precise structural modifications.
4.1. Rationale for Use: The Power of Fluorine and Methoxy Groups
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Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Placing a fluorine atom at the C4 position can block a potential site of aromatic hydroxylation, thereby increasing the in-vivo half-life of peptides or small molecules containing this amino acid.[1]
-
Modulation of pKa : The high electronegativity of fluorine can lower the pKa of nearby functional groups, potentially altering drug-receptor interactions.
-
Enhanced Binding Affinity : Fluorine can participate in favorable non-covalent interactions, such as hydrogen bonds or multipolar interactions with protein targets, enhancing binding affinity and potency.[8]
-
Lipophilicity and Permeability : The methoxy group increases lipophilicity, which can improve cell membrane permeability and oral bioavailability. The combination of fluorine and methoxy groups provides a unique lipophilic and electronic signature.[8]
-
Conformational Control : The steric bulk and electronic nature of the substituents can influence the preferred conformation of peptide backbones, which is crucial for designing molecules with specific secondary structures (e.g., helices or sheets).[][9]
4.2. Potential Applications
-
Peptidomimetics and Novel Peptides : This analog can be incorporated into peptide sequences to create novel therapeutics with enhanced stability and efficacy. Its unique side chain can probe the steric and electronic requirements of enzyme active sites or receptor binding pockets.[3]
-
Enzyme Inhibitors : Many enzymes that process aromatic amino acids can be targeted. This analog could serve as a scaffold for designing inhibitors, for example, for enzymes involved in amino acid metabolism or neurotransmitter synthesis.[10][11]
-
¹⁹F NMR Probes : For structural biology applications, incorporating this amino acid into a protein allows the use of ¹⁹F NMR spectroscopy. This technique is highly sensitive and has a wide chemical shift range with no background signal in biological systems, making it an excellent tool for studying protein conformational changes, dynamics, and ligand binding.[]
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